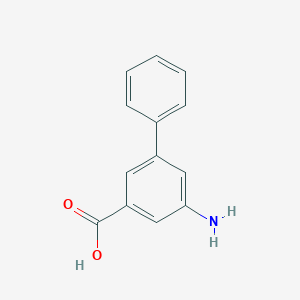

3-Amino-5-phenylbenzoic acid

Description

Significance as a Versatile Chemical Intermediate

3-Amino-5-phenylbenzoic acid serves as a versatile chemical intermediate, acting as a foundational "building block" for the synthesis of more complex molecules. moldb.comaobchem.com Its bifunctional nature—possessing both a reactive amino group and a carboxylic acid group—allows it to undergo a wide range of chemical transformations. This makes it a valuable precursor in organic synthesis.

The core structure of phenylbenzoic acid is a key component in the development of compounds with potential therapeutic applications. For instance, derivatives of the closely related 5-phenylbenzoic acid have been investigated for their anti-inflammatory properties. google.com The presence of the amino group on this compound provides a convenient handle for chemists to introduce further molecular complexity. It can be used to construct amides, form heterocyclic rings, or be modified to other functional groups, paving the way for the creation of diverse chemical libraries. This versatility is crucial in fields like medicinal chemistry, where slight structural modifications can lead to significant changes in biological activity. researchgate.netnih.gov

Context within Aromatic Amino Acid Derivatives Research

This compound belongs to the broad class of aromatic amino acid derivatives. tcichemicals.com While not a naturally occurring amino acid involved in protein synthesis, its structure is of significant interest in chemical and biological research. nih.gov Natural aromatic amino acids like phenylalanine, tyrosine, and tryptophan are fundamental to life, but synthetic derivatives, including various aminobenzoic acids, provide researchers with tools to explore biological processes and develop new therapeutic agents. nih.govekb.eg

Research into this class of compounds often involves studying how different substituents on the aromatic ring influence the molecule's properties and interactions. The study of related molecules, such as other N-aryl anthranilic acid analogs, has led to the development of drugs with a wide range of activities, including anti-inflammatory, antiviral, and anticancer properties. ekb.eg The investigation of synthetic aromatic amino acids like this compound allows scientists to design molecules with tailored functions that can interact with specific biological targets. solubilityofthings.com

Overview of Current Research Trajectories

Current research involving this compound and its structural analogs is proceeding in several key directions, primarily focused on medicinal chemistry and materials science.

Antiviral Drug Discovery: A significant area of research is the design of enzyme inhibitors for viruses. For example, derivatives of 3-(adenosylthio)benzoic acid have been synthesized and studied as potent inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an enzyme crucial for viral RNA replication. nih.gov This research highlights the utility of the benzoic acid scaffold in creating targeted antiviral agents.

Anticancer Research: The development of kinase inhibitors is a major focus in oncology. Derivatives of similar aromatic acids, such as 3-phenoxybenzoic acid, have been synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in controlling tumor angiogenesis. researchgate.net This indicates a trajectory for using substituted benzoic acids as a core structure for new anticancer drugs.

Materials Science: The structural motifs present in this compound are relevant to the field of materials chemistry. Related polyfunctional aromatic compounds are explored as building blocks for creating advanced materials like metal-organic frameworks (MOFs), which have applications in gas storage and separation due to their porous nature. evitachem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129192-15-0 | moldb.comaobchem.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₁NO₂ | moldb.comaobchem.comsigmaaldrich.com |

| Molecular Weight | 213.23 g/mol | moldb.com |

| IUPAC Name | 5-amino[1,1'-biphenyl]-3-carboxylic acid | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Table 2: Research Applications of Structurally Related Aromatic Acids

| Research Area | Compound Class | Example Application | Source |

| Antiviral | 3-(Adenosylthio)benzoic Acid Derivatives | Inhibition of SARS-CoV-2 nsp14 methyltransferase | nih.gov |

| Anti-inflammatory | Substituted 5-(Phenyl)benzoic Acids | Treatment of inflammation | google.com |

| Anticancer | 3-Phenoxybenzoic Acid Derivatives | Inhibition of VEGFR-2 tyrosine kinase | researchgate.net |

| Materials Science | Aromatic Polycarboxylic Acids | Building blocks for Metal-Organic Frameworks (MOFs) | evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLVKTCJJCTCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562243 | |

| Record name | 5-Amino[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129192-15-0 | |

| Record name | 5-Amino[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Route Development for 3 Amino 5 Phenylbenzoic Acid

Established Synthesis Pathways

Traditional methods for synthesizing 3-Amino-5-phenylbenzoic acid often rely on multi-step sequences involving functional group transformations on readily available precursors. These routes, while foundational, typically involve classical aromatic chemistry reactions.

A common and well-established strategy for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This approach is applicable to the synthesis of this compound starting from 3-phenylbenzoic acid.

The process begins with the electrophilic nitration of the 3-phenylbenzoic acid backbone. The directing effects of the existing substituents—the phenyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing)—guide the incoming nitro group. The position C-5 (meta to the carboxyl group and ortho to the phenyl group) is activated, leading to the formation of 3-nitro-5-phenylbenzoic acid. The subsequent step involves the reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation, with common choices including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reduction using metals in acidic media (e.g., Sn/HCl or Fe/HCl). This two-step process provides a direct route to the target compound from a biphenyl (B1667301) precursor. A similar strategy has been described for the synthesis of other amino-methyl-benzoic acids, where a nitration reaction is followed by a hydrogenation reduction reaction. google.com

Table 1: Example of a Nitration-Reduction Sequence

| Step | Reaction | Typical Reagents | Product |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | 3-Nitro-5-phenylbenzoic acid |

This table represents a generalized pathway; specific conditions can vary.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, represent another potential, albeit less direct, pathway. While specific literature detailing the synthesis of this compound via this method is not prominent, the principles of condensation chemistry can be applied hypothetically. For instance, a strategy could involve the construction of the biphenyl system through a reaction involving a substituted benzaldehyde. However, such routes are generally more complex for this specific target compared to cross-coupling or nitration-reduction sequences. Studies on condensation reactions of amines with benzaldehydes typically lead to the formation of Schiff bases or more complex heterocyclic structures, rather than the direct formation of a biphenyl linkage under standard conditions. mdpi.com

Modern Synthetic Strategies

Contemporary approaches to the synthesis of this compound leverage modern catalytic systems and offer improvements in efficiency, selectivity, and substrate scope.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds between aromatic rings. nih.gov This methodology is highly effective for constructing the biphenyl core of this compound. A typical Suzuki coupling strategy involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. oc-praktikum.detcichemicals.com

Two primary disconnection approaches can be envisioned:

Coupling of a substituted aminobenzoic acid with phenylboronic acid: This involves using a precursor such as 3-amino-5-bromobenzoic acid or 3-amino-5-iodobenzoic acid and coupling it with phenylboronic acid.

Coupling of a substituted phenyl halide with a boronic acid derivative of aminobenzoic acid: This route would use a reactant like 3-borono-5-aminobenzoic acid and couple it with a phenyl halide.

A more practical variant involves introducing the amino group after the biphenyl core is formed. For example, 3-iodobenzoic acid can be coupled with benzeneboronic acid to yield 3-phenylbenzoic acid, which can then undergo the nitration-reduction sequence described previously. oc-praktikum.de The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of various functional groups, making it a versatile and widely used method in modern organic synthesis. rsc.orgnih.gov

Table 2: Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Iodobenzoic acid | Benzeneboronic acid | PdCl₂ | NaOH | Water | 89% oc-praktikum.de |

Data represents the synthesis of the 3-phenylbenzoic acid precursor.

Another modern strategy involves the formation of the carboxylic acid group via oxidation of a less oxidized precursor, such as a methyl or hydroxymethyl group, already present on the biphenyl scaffold. organic-chemistry.org For instance, the synthesis could start with 3-amino-5-phenyltoluene. The methyl group of this precursor can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. openstax.org This method is particularly useful if the substituted toluene (B28343) precursor is more readily accessible than the corresponding benzoic acid. The oxidation of a substituted alkylbenzene with KMnO₄ is a classic method for preparing substituted benzoic acids. openstax.org

Table 3: General Methods for Oxidation to Carboxylic Acids

| Precursor Functional Group | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Aryl-CH₃ (e.g., Toluene derivative) | KMnO₄ | Heat, Aqueous | Aryl-COOH |

| Aryl-CH₂OH (e.g., Benzyl alcohol derivative) | KMnO₄ | Alkaline | Aryl-COOH |

| Aryl-CHO (e.g., Benzaldehyde derivative) | KMnO₄ | Alkaline | Aryl-COOH |

This table outlines general oxidative transformations applicable to the synthesis.

Complex, multi-step synthetic routes allow for the construction of this compound from various starting materials. An example involves starting with 3,5-diaminobenzoic acid. researchgate.net One of the amino groups can be selectively transformed, for instance, through a Sandmeyer reaction. This would involve diazotization of one amino group, followed by substitution with a halide (e.g., iodine). The resulting 3-amino-5-iodobenzoic acid can then undergo a Suzuki coupling with phenylboronic acid to yield the final product.

Another elaborated pathway can start from 3,5-dimethylbenzoic acid. This precursor can undergo nitration to introduce a nitro group. Subsequently, the two methyl groups can be oxidized to carboxylic acids, followed by a reduction of the nitro group to an amine. This would lead to 2-amino-1,3,5-benzenetricarboxylic acid, demonstrating a sequence of nitration, oxidation, and reduction on a related precursor. patsnap.com These multi-step conversions offer flexibility in synthesis design, allowing for the use of diverse and readily available starting materials.

Comparative Analysis of Synthetic Efficiency and Scalability

Two primary retrosynthetic pathways are considered:

Route A: Late-Stage Amination. This approach involves an initial Suzuki coupling between a halogenated nitrobenzoate derivative (e.g., methyl 3-bromo-5-nitrobenzoate) and phenylboronic acid, followed by the reduction of the nitro group to an amine and subsequent hydrolysis of the ester.

Route B: Early-Stage Amination. This pathway begins with a halogenated aminobenzoic acid, where the amino group is often protected. This is followed by a Suzuki coupling reaction to introduce the phenyl group, and finally, deprotection of the amine.

The Suzuki-Miyaura reaction is highly effective for forming the C-C bond between the two aryl rings. rsc.org Conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or [PdCl₂(NH₂CH₂COOH)₂], a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, which can even include water to improve the greenness of the process. rsc.orgnih.gov

Below is a comparative analysis of these generalized routes.

| Parameter | Route A (Late-Stage Amination) | Route B (Early-Stage Amination) |

|---|---|---|

| Starting Materials | 3-Halo-5-nitrobenzoic acid derivative, Phenylboronic acid | Protected 3-Amino-5-halobenzoic acid, Phenylboronic acid |

| Key Steps | 1. Suzuki Coupling 2. Nitro Reduction 3. Ester Hydrolysis | 1. Amine Protection 2. Suzuki Coupling 3. Amine Deprotection |

| Typical Yields | Generally high for Suzuki coupling (>85%); Nitro reduction is also typically efficient (>90%). Overall yield can be high. | Yields can be impacted by protection/deprotection steps. Suzuki coupling remains efficient. |

| Scalability | Considered highly scalable. Nitro reduction is a well-established industrial process. Suzuki couplings are widely used in pharmaceutical manufacturing. rsc.org | The need for protection/deprotection adds steps and cost, potentially complicating scalability. |

| Advantages | Avoids potential catalyst poisoning by the free amine. Starting materials are often more readily available. | May offer alternative solubility profiles or reactivity for complex substrates. |

| Disadvantages | Nitro compounds can be energetic. Reduction step requires specific reagents (e.g., H₂/Pd, SnCl₂, Fe/HCl). | Adds steps to the synthesis, increasing cost and waste. Protecting groups must be chosen carefully to be compatible with coupling conditions. |

Route A is often preferred for industrial-scale synthesis due to its efficiency and the avoidance of protection/deprotection steps, which aligns with principles of atom economy and process simplification.

Investigation of Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity

The synthesis of the specific 3-amino-5-phenyl isomer is a matter of regiochemical control, dictated by the substitution pattern of the starting materials. The use of a 3,5-disubstituted benzene (B151609) ring as a precursor is essential. For example, starting with 3-bromo-5-nitrobenzoic acid ensures that the subsequent Suzuki coupling with phenylboronic acid occurs at the 3-position (displacing the bromine), and the amino group will be located at the 5-position after reduction.

The directing effects of the substituents on the aromatic ring are fundamental to achieving this regioselectivity. The carboxylate group is a meta-director, and in ortho-metalation strategies, it can direct lithiation to the adjacent position. organic-chemistry.org However, in cross-coupling reactions, the regiochemistry is predetermined by the position of the halide (or triflate) leaving group. Therefore, the synthesis of the correctly substituted starting material, such as 3-bromo-5-aminobenzoic acid or 3-bromo-5-nitrobenzoic acid, is the key step in ensuring the final product's isomeric purity.

Stereochemical Control

This compound itself is an achiral molecule and does not possess any stereocenters. However, the biphenyl scaffold can exhibit a form of axial chirality known as atropisomerism if rotation around the single bond connecting the two aryl rings is sufficiently restricted. slideshare.net This restriction typically arises from the presence of bulky substituents at the ortho positions of the biphenyl linkage (i.e., positions 2, 6, 2', and 6').

For the parent this compound, the ortho positions are unsubstituted with hydrogens, allowing for free rotation around the pivotal C-C bond at room temperature. youtube.com Therefore, it does not exhibit atropisomerism. Stereochemical control would only become a consideration if bulky groups were introduced at position 4 or 6 of the benzoic acid ring or at the ortho-positions of the phenyl substituent in a subsequent derivatization step. If such bulky groups were present, the molecule could potentially be resolved into stable, non-superimposable enantiomers. acs.org

Post-Synthetic Functionalization and Derivatization Methodologies

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, makes it a versatile building block for further chemical modification. Derivatization can be targeted at either functional group, often with high selectivity by choosing appropriate reaction conditions.

Reactions at the Carboxylic Acid Group:

The carboxylic acid moiety can be readily converted into esters or amides.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via activation of the carboxylic acid yields the corresponding ester. libretexts.orgiajpr.com This is useful for modifying the molecule's solubility or for use as a protecting group.

Amide Bond Formation: This is one of the most common derivatizations, particularly in medicinal chemistry. The carboxylic acid can be coupled with a primary or secondary amine using a wide array of peptide coupling reagents. researchgate.net These reagents activate the carboxylic acid in situ, allowing for mild and efficient amide bond formation. nih.govlookchemmall.com This method is central to creating peptidomimetics and other complex bioactive molecules. luxembourg-bio.com

Reactions at the Amino Group:

The amino group is a versatile handle for introducing a variety of substituents.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base leads to the formation of stable amide derivatives. This is a common method for attaching new molecular fragments.

Alkylation: The amino group can be alkylated using alkyl halides, although selectivity for mono-alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

Derivatization for Analysis: For analytical purposes, such as HPLC, the amino group is often tagged with a chromophoric or fluorogenic agent to enhance detection. creative-proteomics.com Common derivatizing reagents include 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC), 2,4-Dinitrofluorobenzene (DNFB), and 9-Fluorenyl Methyl Chloroformate (FMOC-Cl). creative-proteomics.comwaters.com

The selective functionalization of one group in the presence of the other can be achieved by using protecting groups or by exploiting the different reactivity of the two moieties under specific pH conditions.

Below is a table summarizing common derivatization methodologies.

| Functional Group | Reaction Type | Reagents | Resulting Derivative |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amide Coupling | Amine (R-NH₂), Coupling Reagents (e.g., HATU, HBTU, PyBOP, DCC) | Amide (-CONHR) | |

| Amino Group (-NH₂) | Acylation | Acid Chloride (R-COCl), Anhydride (B1165640) ((RCO)₂O) | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) | |

| Analytical Derivatization | AQC, DNFB, Dansyl Chloride, FMOC-Cl | Tagged Amine for Detection |

Chemical Reactivity and Transformation Studies of 3 Amino 5 Phenylbenzoic Acid

Reactivity of the Amino Functional Group

The amino group is a key site of reactivity in 3-Amino-5-phenylbenzoic acid, participating in oxidation, amidation, and other coupling reactions.

Oxidation Reactions Leading to Nitroso and Nitro Derivatives

The amino group of this compound can be oxidized to form the corresponding nitroso and nitro derivatives. This transformation is a common reaction for primary aromatic amines. The oxidation can be achieved using various oxidizing agents. For instance, hydrogen peroxide (H₂O₂) in the presence of a molybdenum-based catalyst, such as ammonium (B1175870) molybdate (B1676688) or molybdenum trioxide, can effectively oxidize anilines to nitroso compounds. organic-chemistry.org Further oxidation to the nitro derivative is also possible under these conditions, often by increasing the reaction temperature. organic-chemistry.org The reaction efficiency is sensitive to pH, with optimal results typically observed in the pH range of 3-5. organic-chemistry.org

Another approach involves the use of nitroarenes, like 1,3-dinitrobenzene, in a strongly alkaline aqueous solution. acs.org This method has been shown to oxidize various organic compounds and can be applied to the transformation of the amino group. acs.org The reaction proceeds through a series of complex electron-transfer processes. acs.org

A specific example of the transformation of a related compound, 3,5-dinitro-4-phenylbenzoic acid, to 3-amino-5-nitro-4-phenylbenzoic acid involves a reduction reaction using sodium dithionite. prepchem.com This highlights the reversible nature of the nitro-amino transformation, which is a fundamental process in the synthesis of aromatic compounds.

Amidation and Related Coupling Reactions

The amino group of this compound can readily undergo amidation reactions with carboxylic acids or their derivatives to form amide bonds. These reactions are fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals and polymers. cymitquimica.comunimi.it

Direct amidation between a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt. chemistrysteps.com To overcome this, the reaction is typically carried out at high temperatures (above 100°C) or by using coupling reagents. chemistrysteps.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.com Lewis acids, such as those based on boron or titanium, have also been employed to catalyze direct amidation reactions. nih.gov

Enzyme-catalyzed amidation offers a green and sustainable alternative. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated excellent efficiency in catalyzing the formation of amides from free carboxylic acids and amines under mild conditions. mdpi.com

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is another key functional group in this compound, influencing its solubility and participating in a variety of reactions. msu.edu The interaction between the hydroxyl and carbonyl components of the carboxyl group results in distinct chemical properties. msu.edu

The hydroxyl part of the carboxylic acid can be substituted to form various derivatives. However, the hydroxyl group is a poor leaving group, and its conversion to a better leaving group is often necessary for these reactions to proceed efficiently. msu.edu

One important reaction of the carboxylic acid group is the formation of amides. As mentioned previously, this can be achieved by reacting with an amine, often facilitated by coupling agents or high temperatures. chemistrysteps.comgoogle.com For instance, the benzoic acid can be converted to a mixed anhydride (B1165640) using isobutyl chlorocarbonate, which then reacts with an amino acid ester to form the desired amide after hydrolysis. google.com

The carboxylic acid group can also undergo deoxygenative trifluoromethylthiolation. In a recently developed method, carboxylic acids react with an electrophilic trifluoromethylthiolating reagent in the presence of triphenylphosphine (B44618) to yield trifluoromethyl thioesters. rsc.org This reaction proceeds at room temperature and is tolerant of a wide range of functional groups. rsc.org

Electrophilic Aromatic Substitution Reactions on the Phenyl and Benzoic Acid Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. mnstate.edumasterorganicchemistry.com

In this compound, the amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating group and a meta-director. mnstate.edulibretexts.org The phenyl group is also an activating group. The interplay of these groups determines the position of electrophilic attack. Due to the strong activating nature of the amino group, electrophilic substitution is expected to occur at the positions ortho and para to it (positions 2, 4, and 6). However, the positions are also influenced by the meta-directing carboxylic acid and the steric bulk of the phenyl group.

Common electrophilic aromatic substitution reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or FeCl₃. wikipedia.org

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation : Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

Studies on related molecules, such as 3-Amino-5-(trifluoromethyl)benzoic acid and 3-Amino-4-phenylbenzoic acid, show that the position of substituents significantly affects reactivity in electrophilic substitution.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally favored when the aromatic ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

For a molecule like this compound, direct SNAr is less likely unless a good leaving group is present and the ring is further activated by electron-withdrawing substituents. However, nucleophilic substitution can occur under specific conditions, such as through an elimination-addition mechanism involving a benzyne (B1209423) intermediate, especially with strong nucleophiles and harsh reaction conditions. pressbooks.pub

A process for nucleophilic aromatic substitution on aromatic carboxylic acid derivatives has been described, which proceeds without a catalyst and without the need for protecting the acid function. google.com This method is applicable to derivatives bearing at least one electron-withdrawing group. google.com

Catalytic Conversions Facilitated by this compound

While the primary focus is often on the transformations of this compound, the molecule itself, or its derivatives, can act as ligands or precursors in catalytic processes. The presence of both amino and carboxylic acid groups allows for coordination with metal centers, making its derivatives potentially useful in catalysis.

For example, palladium-catalyzed reactions are central to modern organic synthesis. snnu.edu.cn The carboxylic acid group can act as a directing group in C-H activation/functionalization reactions. acs.orgrsc.org For instance, palladium-catalyzed ortho-arylation of benzoic acids has been achieved using aryl chlorides as coupling partners. acs.org Similarly, the amino group can also direct C-H activation.

Derivatives of similar structures, like 2-phenylbenzoic acids, have been used in palladium-catalyzed synthesis of phenanthrenes through a process involving decarboxylation. snnu.edu.cn The functional groups on this compound provide handles for creating more complex ligands for a variety of metal-catalyzed transformations, including cross-coupling reactions like the Suzuki coupling. nih.gov

Interactive Data Tables

Reactivity of Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Products |

| Amino (-NH₂) | Oxidation | H₂O₂/Molybdenum catalyst organic-chemistry.org | Nitroso and Nitro derivatives |

| Amino (-NH₂) | Amidation | Carboxylic acid, Coupling agent (e.g., DCC) chemistrysteps.com | Amides |

| Carboxylic Acid (-COOH) | Amidation | Amine, High temperature or coupling agent chemistrysteps.comgoogle.com | Amides |

| Carboxylic Acid (-COOH) | Deoxygenative Trifluoromethylthiolation | N-(trifluoromethylthio)phthalimide, PPh₃, FeCl₃ rsc.org | Trifluoromethyl thioesters rsc.org |

Aromatic Substitution Reactions

| Reaction Type | Position of Attack | Directing Influence | Typical Reagents |

| Electrophilic Aromatic Substitution | Ortho/Para to -NH₂ | -NH₂ (activating), -COOH (deactivating), -Ph (activating) | HNO₃/H₂SO₄ (Nitration) , Br₂/FeBr₃ (Halogenation) |

| Nucleophilic Aromatic Substitution | Dependent on leaving group and activators | Requires strong electron-withdrawing groups wikipedia.org | Strong nucleophiles (e.g., NH₂⁻) pressbooks.pub |

Analysis of Substituent Effects on Chemical Reactivity (e.g., Electronic and Steric Influences)

The chemical reactivity of this compound is intricately governed by the electronic and steric properties of its constituent functional groups: the amino (-NH2) group, the carboxylic acid (-COOH) group, and the phenyl (-C6H5) substituent. The interplay of these groups dictates the molecule's acidity, its susceptibility to electrophilic and nucleophilic attack, and the reactivity of its derivatives.

Electronic Influences on Acidity

The acidity of the carboxylic acid group is a key indicator of electronic effects within the molecule. The pKa value, which measures acid strength, is highly sensitive to substituents on the benzene (B151609) ring. Electron-withdrawing groups (EWGs) tend to increase acidity (lower pKa) by stabilizing the resulting carboxylate anion through inductive or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (higher pKa) by destabilizing the anion.

In this compound, the amino group at position 3 is a strong electron-donating group by resonance, which increases the electron density of the aromatic ring. This effect destabilizes the conjugate base (carboxylate anion), making the compound less acidic than benzoic acid. The phenyl group at position 5 is weakly electron-withdrawing through an inductive effect. The net result of these opposing electronic influences can be seen by comparing their individual effects on the pKa of benzoic acid.

| Compound | pKa | Effect of Substituent |

|---|---|---|

| Benzoic acid | 4.20 iitk.ac.innih.gov | Reference |

| 3-Aminobenzoic acid | 4.79 wikipedia.org | Decreased acidity due to electron-donating amino group |

| 3-Phenylbenzoic acid | ~4.14 (Predicted) chembk.com | Slightly increased acidity due to electron-withdrawing phenyl group |

The data clearly shows that the electron-donating amino group has a more pronounced effect on acidity than the phenyl group. Furthermore, in aminobenzoic acids, the formation of a zwitterion, where the acidic proton from the carboxyl group is transferred to the basic amino group, can also influence the measured acidity. stackexchange.comfoodb.ca

Substituent Effects on the Appended Phenyl Ring

The electronic nature of the this compound molecule can be further modulated by introducing substituents onto the appended phenyl ring. These remote substituents can influence the acidity of the carboxylic acid through space via polar-π interactions. Research on analogous systems, such as 2,6-bis(p-X-phenyl)benzoic acids, has demonstrated that electron-withdrawing substituents on the flanking phenyl rings increase the acidity of the benzoic acid. stackexchange.com A similar trend would be expected for substituted derivatives of this compound.

| Substituent (X) on Phenyl Ring | Electronic Effect | Predicted pKa Trend |

|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Lowest (Most Acidic) |

| -Cl (Chloro) | Electron-Withdrawing | ↓ |

| -H (Hydrogen) | Reference | Baseline |

| -CH₃ (Methyl) | Electron-Donating | ↑ |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Highest (Least Acidic) |

Steric Influences on Reactivity

Steric hindrance plays a significant role in the reactivity of this compound. The phenyl group at position 5, while meta to the carboxyl group, still imposes considerable bulk. This can influence the rate and regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions on the central ring, the bulky phenyl group can sterically hinder attack at the adjacent C-4 and C-6 positions.

This is analogous to the well-documented "ortho-effect," where a substituent ortho to a carboxyl group forces it to twist out of the plane of the benzene ring. quora.com This twisting inhibits resonance stabilization between the carboxyl group and the ring, leading to a surprising increase in acidity regardless of the substituent's electronic nature. quora.com While the phenyl group in this compound is not in the ortho position, steric crowding can similarly influence transition states and reaction pathways.

Interplay of Effects in Chemical Transformations

The combined electronic and steric effects are evident in the chemical transformations of derivatives. A study on the degradation of acyl glucuronides of various substituted benzoic acids found that both factors govern the reaction rates. engineeringtoolbox.com The degradation of the acyl glucuronide of 3-phenylbenzoic acid was observed to be faster than that of its 4-phenylbenzoic acid counterpart, highlighting the influence of the substituent's position on reactivity. engineeringtoolbox.com

| Compound | Position of Phenyl Group | Relative Degradation Rate |

|---|---|---|

| 2-Phenylbenzoic acid | ortho | Slowest |

| 3-Phenylbenzoic acid | meta | Fastest |

| 4-Phenylbenzoic acid | para | Intermediate |

Data derived from qualitative descriptions in the literature. engineeringtoolbox.com

In this case, the slow degradation of the ortho-isomer is attributed to steric hindrance. engineeringtoolbox.com The faster degradation of the meta-isomer compared to the para-isomer suggests a more complex interplay of electronic effects transmitted through the benzene ring that influences the stability of the acyl glucuronide and its susceptibility to hydrolysis and acyl migration. engineeringtoolbox.com

Structural Elucidation and Spectroscopic Characterization of 3 Amino 5 Phenylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 3-Amino-5-phenylbenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are crucial for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling interactions of hydrogen atoms in a molecule. In this compound, the aromatic protons on the two phenyl rings will exhibit characteristic chemical shifts and splitting patterns based on their electronic environment and proximity to neighboring protons.

While specific experimental ¹H NMR data for this compound is not readily found in the cited literature, the expected spectrum can be inferred from the analysis of related compounds such as 3-aminobenzoic acid and 4-phenylbenzoic acid. For instance, in 3-aminobenzoic acid, the protons on the substituted benzene (B151609) ring appear in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. rsc.org Similarly, the ¹H NMR spectrum of 4-phenylbenzoic acid shows distinct signals for the protons on both phenyl rings. rsc.org

For this compound, one would expect to observe a complex multiplet pattern in the aromatic region of the spectrum. The protons on the benzoic acid ring would be influenced by the meta-directing carboxylic acid group and the ortho, para-directing amino group. The protons on the unsubstituted phenyl ring would likely appear as a multiplet. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), while the protons of the amino group would also give rise to a broad singlet.

Table 1: Illustrative ¹H NMR Data for Related Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 3-Aminobenzoic acid | DMSO-d₆ | 12.45 (s, 1H), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H) rsc.org |

| 4-Phenylbenzoic acid | MeOD | 7.99 (dt, J=8.4, 1.8 Hz, 2H), 7.65–7.60 (m, 2H), 7.59–7.55 (m, 2H), 7.38–7.35 (m, 2H), 7.31–7.26 (m, 1H) rsc.org |

This table presents data for related compounds to illustrate the expected regions and multiplicities of signals for this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, providing information about the total number of carbon atoms and their chemical environment.

For this compound, the ¹³C NMR spectrum is expected to show distinct signals for the carboxylic acid carbon, the carbons of the two aromatic rings, and any substituent-bearing carbons. The chemical shift of the carboxylic acid carbon would be observed in the downfield region (typically 165-185 ppm). The aromatic carbons would resonate in the range of approximately 110-150 ppm. The carbon attached to the amino group would be shielded, while the carbon attached to the carboxylic acid group would be deshielded. The ipso-carbon of the phenyl substituent would also have a characteristic chemical shift.

While a specific experimental ¹³C NMR spectrum for this compound is not available in the reviewed literature, data from related compounds provides insight into the expected chemical shifts.

Table 2: Illustrative ¹³C NMR Data for Related Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-Aminobenzoic acid | DMSO-d₆ | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 rsc.org |

| 4-Phenylbenzoic acid | MeOD | 169.7, 147.0, 141.2, 131.3, 130.6, 130.0, 129.2, 128.2, 128.0 rsc.org |

This table presents data for related compounds to illustrate the expected chemical shift ranges for the carbon atoms in this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₃H₁₁NO₂), the molecular weight is 213.23 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. High-resolution mass spectrometry (HRMS) could provide the exact mass, confirming the elemental formula. beilstein-journals.org

The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses of functional groups. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). libretexts.org The loss of CO₂ (M-44) from the molecular ion is also a possibility. The presence of the amino and phenyl groups would lead to further characteristic fragmentation patterns, including cleavage of the biphenyl (B1667301) linkage. The fragmentation pattern provides a fingerprint that can be used to identify the compound.

While a specific mass spectrum for this compound is not provided in the searched results, the principles of fragmentation can be illustrated by the data available for related benzoic acid derivatives. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Functional Groups

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uni-siegen.de These two techniques are complementary and together offer a comprehensive vibrational analysis.

For this compound, the key functional groups are the carboxylic acid (-COOH), the primary amine (-NH₂), and the aromatic rings.

Carboxylic Acid Group: The IR spectrum would be expected to show a broad O-H stretching vibration in the range of 2500-3300 cm⁻¹ due to hydrogen bonding. A strong C=O stretching vibration would appear around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would also be present at lower wavenumbers.

Amino Group: The N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1600 cm⁻¹.

Aromatic Rings: The C-H stretching vibrations of the aromatic protons would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to characteristic bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would appear at lower frequencies and are indicative of the substitution pattern.

Raman spectroscopy would also reveal these vibrational modes, with the non-polar C=C bonds of the aromatic rings often showing strong Raman signals. A study on thiourea (B124793) complexes with substituted benzoates, including a 3-amino derivative, highlighted the characteristic shifts in the NH₂ vibrations upon complexation, indicating changes in hydrogen bonding. up.ac.za

Table 3: General IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| C=O stretch | 1700-1725 | |

| C-O stretch | 1210-1320 | |

| O-H bend | 1395-1440 | |

| Primary Amine | N-H stretch | 3300-3500 (two bands) |

| N-H bend | 1590-1650 | |

| Aromatic Ring | C-H stretch | 3000-3100 |

| C=C stretch | 1400-1600 |

This table provides a general guide to the expected IR absorption frequencies.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. nih.gov This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

This compound possesses a biphenyl system, which is a significant chromophore. The electronic spectrum is expected to show strong absorptions in the UV region due to π → π* transitions within the aromatic rings. The presence of the amino group (an auxochrome) and the carboxylic acid group will influence the position and intensity of these absorption bands. The amino group, being an electron-donating group, typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption maxima.

While a specific UV-Vis spectrum for this compound is not available in the searched literature, the UV-Vis spectrum of 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The additional phenyl group in this compound would likely lead to a further red shift in the absorption maxima due to the extended conjugation of the biphenyl system.

X-ray Diffraction Analysis of Crystalline Forms and Coordination Complexes

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density map of the molecule can be constructed, revealing bond lengths, bond angles, and intermolecular interactions.

For this compound, single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure. It would reveal the planarity of the benzoic acid moiety, the dihedral angle between the two phenyl rings, and the conformation of the amino and carboxylic acid groups. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, which dictate the packing of the molecules in the crystal lattice.

Although no crystal structure for this compound is reported in the searched literature, studies on related biphenyl carboxylic acid derivatives demonstrate the utility of this technique. For instance, the crystal structure of a substituted biphenyl carboxylic acid revealed details about its molecular conformation and the formation of hydrogen-bonded dimers. The formation of coordination complexes with metal ions would also be expected to be characterizable by X-ray diffraction, providing insight into the coordination geometry and the role of the functional groups in metal binding.

Chromatographic Techniques for Purity Assessment and Separation

The purity and separation of this compound and related compounds are critical for their application in research and synthesis. Various chromatographic techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) being the most prominent. These methods are essential for assessing purity, identifying impurities, and separating isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of aminobenzoic acid isomers. helixchrom.comsielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective in separating isomers of aminobenzoic acid, such as 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid. helixchrom.comsielc.com This technique leverages subtle differences in the hydrophobic and ionic properties of the isomers to achieve high resolution. helixchrom.com The retention time of the analytes can be controlled by adjusting the amount of acetonitrile (B52724) (ACN), buffer concentration, and buffer pH in the mobile phase. helixchrom.com

For instance, the separation of aminobenzoic acid isomers has been successfully achieved on a Coresep 100 column using a mobile phase composed of ACN, water, and ammonium (B1175870) formate, with UV detection at 250 nm. helixchrom.com Similarly, a Primesep 100 column, which is a reversed-phase column with embedded acidic ionizable groups, has been used to separate these isomers with a mobile phase of MeCN and a buffer of H3PO4 or H2SO4, and UV detection at 230 nm. sielc.com These methods are noted for being fast, robust, and reproducible, allowing for the analysis of aminobenzoic acid isomers in various sample matrices. helixchrom.comsielc.com

Interactive Data Table: HPLC Methods for Aminobenzoic Acid Isomer Separation

| Parameter | Method 1 | Method 2 |

| Column | Coresep 100 | Primesep 100, 4.6x150 mm, 5 µm |

| Mobile Phase | ACN/water/ammonium formate | MeCN, H3PO4, H2SO4 |

| Detection | UV 250 nm | UV 230 nm |

| Analytes | 2-Aminobenzoic acid, 3-Aminobenzoic acid, 4-Aminobenzoic acid | 2-Aminobenzoic acid, 3-Aminobenzoic acid, 4-Aminobenzoic acid |

| Principle | Reversed-phase and cation-exchange | Reversed-phase with embedded acidic ionizable groups |

| Reference | helixchrom.com | sielc.com |

Thin-Layer Chromatography (TLC) is another valuable technique for the qualitative analysis and separation of amino acids. iitg.ac.in It is a simpler and more cost-effective method compared to HPLC. The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. iitg.ac.in The distance traveled by a substance relative to the solvent front, known as the Rf value, is dependent on the molecular structure of the substance, the nature of the adsorbent, and the solvent system used. iitg.ac.in

For the detection of amino acids on TLC plates, various spray reagents are used. orientjchem.orgepfl.chresearchgate.net Ninhydrin is a common reagent that reacts with most amino acids to produce a characteristic purple color, known as Ruhemann's purple. iitg.ac.in However, some amino acids, like proline, yield a yellow-orange color. iitg.ac.in Other reagents, such as a combination of 4-dimethylaminobenzaldehyde and isatin, can produce a variety of distinguishable colors with different amino acids, enhancing their identification. orientjchem.org

Interactive Data Table: TLC Systems for Amino Acid Analysis

| Parameter | System 1 | System 2 |

| Stationary Phase | Silica gel 'G' | Silica gel 'G' |

| Mobile Phase | n-propanol-water (70:30, v/v) | n-propanol-water (70:30, v/v) |

| Detection Reagent | Ninhydrin | 4-dimethylaminobenzaldehyde and Isatin |

| Principle | Adsorption chromatography | Adsorption chromatography |

| Observation | Blue-purple spots (most amino acids), Yellow-orange (proline) | Various distinguishable colors |

| Reference | iitg.ac.in | orientjchem.org |

Chiral chromatography is a specialized area of chromatography used for the separation of enantiomers. csfarmacie.cz This is particularly relevant when dealing with chiral derivatives of this compound. Chiral stationary phases (CSPs) are employed in HPLC to achieve enantiomeric separation. csfarmacie.cz These CSPs, which can be based on molecules like cyclodextrins or macrocyclic antibiotics, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. csfarmacie.czsigmaaldrich.com The choice of mobile phase, including organic modifiers and additives, is crucial for optimizing the resolution of enantiomers. csfarmacie.czsigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Phenylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. scispace.com This approach offers a balance between accuracy and computational cost, making it ideal for studying molecules of moderate size.

Geometry Optimization: The first step in most computational analyses is to find the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For 3-Amino-5-phenylbenzoic acid, this process would involve determining the optimal bond lengths, bond angles, and dihedral (torsional) angles, particularly the twist angle between the two phenyl rings, which is a key conformational feature in biphenyl (B1667301) derivatives. acs.orgnih.gov Studies on similar molecules, like 4-(carboxyamino)-benzoic acid, have successfully used DFT methods (e.g., B3LYP functional with a 6-311G basis set) to determine these parameters. researchgate.netactascientific.com

Vibrational Frequencies: Once the optimized geometry is found, the vibrational frequencies corresponding to the molecule's normal modes of vibration can be calculated. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of C-H, N-H, or C=O bonds, or the bending of various functional groups. Theoretical studies on related compounds like 2-amino-5-bromobenzoic acid and 2-amino-3,5-diiodobenzoic acid have shown good agreement between DFT-calculated vibrational frequencies and experimental FT-IR and FT-Raman spectra, aiding in the precise assignment of spectral bands. nih.govnih.gov

Below is a table showing representative calculated vibrational frequencies for a related compound, 2-amino-5-bromobenzoic acid, which illustrates the type of data obtained from such analyses.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch | 3588 | Carboxylic acid hydroxyl group |

| N-H Asymmetric Stretch | 3525 | Amino group |

| N-H Symmetric Stretch | 3424 | Amino group |

| C=O Stretch | 1695 | Carboxylic acid carbonyl group |

| C-C Aromatic Stretch | 1624, 1575 | Phenyl ring vibrations |

| C-N Stretch | 1315 | Amino group C-N bond |

| Data adapted from a DFT study on 2-amino-5-bromobenzoic acid to illustrate typical results. nih.gov |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most easily removed (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This is associated with higher chemical reactivity and polarizability. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino-substituted phenyl ring, while the LUMO would likely be distributed over the electron-accepting carboxylic acid and the adjacent phenyl ring. nih.gov

Quantum chemical calculations for various aromatic carboxylic acids and biphenyl derivatives have been performed to determine their FMO energies and energy gaps. scispace.comichem.mdekb.egresearchgate.net These values are crucial for predicting molecular stability and charge transfer properties.

The table below presents typical FMO data calculated for a related biphenyl carboxylic acid derivative, illustrating the insights gained from such an analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.4563 |

| ELUMO | -2.1226 |

| ΔE (HOMO-LUMO Gap) | 4.3337 |

| Data adapted from a DFT study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.gov |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. rsc.org It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the oxygen atoms of the carboxylic group. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack and are typically found around acidic hydrogen atoms, like the proton of the carboxylic acid and the hydrogens of the amino group. researchgate.net

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the carboxylic acid group. The most positive potential (blue) would be located on the carboxylic acid's hydroxyl hydrogen and the amino group's hydrogens. The phenyl rings would exhibit a more neutral potential, though influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. acs.orgnih.gov Such maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It examines the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonding or Rydberg orbitals).

The key output of an NBO analysis is the second-order perturbation theory energy, E(2), which quantifies the stabilization energy of a donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected, including:

Delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the attached phenyl ring.

Interactions between the π orbitals of one phenyl ring and the π* orbitals of the other, indicating electronic communication across the biphenyl system.

Delocalization from the oxygen lone pairs of the carboxylic acid into adjacent antibonding orbitals.

Studies on related aminobenzoic acid derivatives have used NBO analysis to understand intramolecular charge transfer and the nature of chemical bonds. researchgate.netnih.gov

Electron Localization Function (ELF) analysis provides a measure of the probability of finding an electron pair in a given region of the molecule. It is useful for visualizing core electrons, covalent bonds, and lone pairs, offering a complementary perspective to NBO analysis on electron localization.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact. chemrxiv.org

For this compound, MD simulations could be employed to:

Explore Conformational Space: The molecule's flexibility is primarily determined by the torsional angle between the two phenyl rings and the rotation of the amino and carboxylic acid groups. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Study Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. This is particularly important for understanding hydrogen bonding patterns, where the carboxylic acid group can act as both a hydrogen bond donor and acceptor, and the amino group can act as a donor. Such simulations have been used to investigate the self-association and solvation of other substituted benzoic acids. ucl.ac.uk For instance, studies on p-aminobenzoic acid have used MD to understand its aggregation behavior and interactions in solution. scientifiq.aidigitellinc.comrsc.orgrsc.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming molecular structures and interpreting experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a standard application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is known to provide reliable predictions of chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained and compared to experimental spectra, aiding in the assignment of peaks. For complex aromatic systems like this compound, theoretical calculations can help resolve overlapping signals in the experimental ¹H NMR spectrum of the phenyl rings. docbrown.info

The following table shows an example of the correlation between experimental and theoretically calculated ¹³C NMR chemical shifts for a related compound, demonstrating the accuracy of the GIAO method.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C (Carboxyl) | 168.3 | 167.9 |

| C (Amino-substituted) | 149.2 | 149.5 |

| C (Phenyl-substituted) | 131.7 | 131.5 |

| C (Aromatic) | 129.3 | 129.1 |

| C (Aromatic) | 118.4 | 118.2 |

| C (Aromatic) | 117.1 | 117.5 |

| C (Aromatic) | 114.9 | 115.3 |

| Data adapted from experimental values for 3-Aminobenzoic acid and illustrative theoretical values to show typical correlation. rsc.org |

UV-Vis Transitions: The electronic absorption spectra (UV-Vis) of molecules are determined by the transitions of electrons from occupied to unoccupied orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating these electronic transitions. nih.govresearchgate.net The calculation provides the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which relate to the intensity of the absorption). rsc.org For this compound, TD-DFT calculations would likely predict intense π → π* transitions associated with the conjugated biphenyl system.

Acidity Constant (pKₐ) Prediction and pH-Dependent Behavior

The acidity constant (pKₐ) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological interactions. For this compound, two primary ionizable groups exist: the carboxylic acid (-COOH) and the amino group (-NH₂). Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models and advanced quantum chemical calculations, are employed to predict these pKₐ values.

Computational predictions for benzoic acid derivatives often involve calculating molecular descriptors such as electrostatic charges on the acidic hydrogen and the carboxylate oxygen, polarizability, and molecular weight. researchgate.net These descriptors are then used in linear or nonlinear regression models to correlate with experimentally determined pKₐ values. researchgate.net For instance, artificial neural network (ANN) models have shown high accuracy in predicting the pKₐ of various benzoic acids and phenols by capturing nonlinear relationships between molecular descriptors and acidity. researchgate.net

The pH-dependent behavior of this compound is dictated by the pKₐ values of its carboxylic acid and amino functional groups.

At low pH (highly acidic): Both the carboxylic acid and the amino group will be protonated, resulting in a cationic species (-COOH and -NH₃⁺).

At physiological pH (~7.4): The carboxylic acid will be deprotonated to a carboxylate (-COO⁻), while the amino group will be largely protonated (-NH₃⁺), forming a zwitterionic state. Aromatic amino acids in solution are often in a zwitterionic form where their carboxylate and protonated amino groups are charged. researchgate.net

At high pH (highly basic): The amino group will be deprotonated, leading to an anionic species (-COO⁻ and -NH₂).

The electronic effects of the substituents on the benzoic acid ring significantly influence its acidity. The phenyl group at the 5-position is weakly electron-withdrawing, while the amino group at the 3-position is electron-donating. The interplay of these effects determines the precise pKₐ of the carboxylic acid. Further substitution on the appended phenyl ring can modulate this acidity, a principle used in designing derivatives with tailored properties.

Table 1: Predicted Trend in Acidity for 3-Amino-5-(p-X-phenyl)benzoic Acid Derivatives

| Substituent (X) on Phenyl Ring | Electronic Effect | Predicted pKₐ Trend |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Lowest (Most Acidic) |

| -Cl (Chloro) | Electron-Withdrawing | ↓ |

| -H (Hydrogen) | Reference | Baseline |

| -CH₃ (Methyl) | Electron-Donating | ↑ |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Highest (Least Acidic) |

This table illustrates the expected trends in the acidity of the carboxylic acid group based on the electronic nature of the substituent on the para-position of the phenyl ring. Data is derived from general chemical principles described in the literature.

In Silico Ligand-Target Interactions: Molecular Docking and Dynamics

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound or its derivatives, with a biological target, typically a protein. These methods are fundamental in structure-based drug design. mjpms.in

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves generating various poses of the ligand within the binding site and scoring them based on binding energy calculations. For example, in studies on derivatives of 3-aminobenzoic acid, molecular docking has been used to evaluate their potential as inhibitors for specific enzymes by analyzing their binding affinity and interactions with active site amino acid residues. researchgate.netmdpi.com A typical docking study on this compound would involve preparing the 3D structure of the ligand, defining the binding pocket of the target protein, and using software like AutoDock or Molegro Virtual Docker to predict binding modes and energies. mjpms.inmdpi.com The docking scores indicate the strength of the interaction, with more negative values suggesting a stronger binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide insights into the stability of the binding pose, the conformational changes in the protein and ligand upon binding, and the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov For instance, MD simulations have been used to understand how peptides containing phenylalanine, an aromatic amino acid, interact with and disrupt bacterial membranes. nih.gov Such simulations could reveal how this compound derivatives stabilize within a binding pocket and the key residues involved in maintaining the interaction. biorxiv.org

Table 2: Representative Molecular Docking Results for Benzoic Acid Derivatives against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | -7.5 | Lys72, Glu91, Leu144 | 2 |

| Derivative A (-NO₂) | -8.2 | Lys72, Glu91, Asp161 | 3 |

| Derivative B (-OCH₃) | -7.1 | Lys72, Leu144 | 1 |

This table provides hypothetical data representative of what a molecular docking study might yield for this compound and its derivatives, illustrating how different substituents can affect binding affinity and interactions.

Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. uou.ac.in Organic molecules with extensive π-conjugated systems and electron donor-acceptor groups are promising candidates for NLO applications. This compound possesses these features: the phenyl and benzoic acid groups form a π-conjugated system, while the amino group acts as an electron donor and the carboxylic acid group can act as an electron acceptor.

Theoretical calculations, particularly using Density Functional Theory (DFT) and post-Hartree-Fock methods, are crucial for predicting the NLO properties of molecules. researchgate.net Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a primary indicator of a molecule's potential for second-harmonic generation, a key NLO phenomenon. uou.ac.in

Studies on aromatic amino acids like phenylalanine have demonstrated that the presence of an aromatic ring contributes significantly to NLO properties. researchgate.netuou.ac.in Computational analyses of these molecules involve optimizing their geometry and then calculating their electronic properties under the influence of an electric field. uou.ac.in For this compound, theoretical investigations would focus on how the charge transfer between the amino donor and the carboxyl acceptor, mediated by the biphenyl π-system, enhances the hyperpolarizability.

Table 3: Calculated NLO Properties of Aromatic Molecules

| Molecule | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Benzene (B151609) | 0 | 67.4 | 0 |

| Aniline | 1.5 | 80.2 | 45.3 |

| Benzoic Acid | 1.7 | 93.1 | 62.1 |

| Phenylalanine* | 12.4 | 125.6 | 130.8 |

| This compound (Predicted) | > 2.0 | > 150 | > 200 |

Data for Phenylalanine is representative of theoretical values for aromatic amino acids. uou.ac.in Values for this compound are predicted based on structural features and trends from related molecules.

Computational Design and Screening of Novel Derivatives with Enhanced Properties

Computational chemistry plays a pivotal role in the rational design and virtual screening of novel derivatives of a lead compound like this compound to enhance specific properties, such as biological activity or NLO response. mdpi.com

The process begins with the core structure of this compound. Substituents are then systematically added or modified in silico at various positions on the aromatic rings. For instance, to improve biological activity, different functional groups can be introduced to enhance binding affinity to a target receptor. nih.gov DFT methods can be used to calculate the geometric and electronic properties of these new derivatives. mdpi.com

Virtual screening involves creating a large library of these virtual derivatives and then rapidly assessing their properties using computational tools. mdpi.com For drug design, this involves docking the entire library against a target protein to identify candidates with the best predicted binding energies. researchgate.net Properties related to drug-likeness, such as adherence to Lipinski's rule of five, are also computationally evaluated to filter for candidates with favorable pharmacokinetic profiles. nih.gov

For designing materials with enhanced NLO properties, computational screening would focus on calculating the first-order hyperpolarizability (β) for a library of derivatives. The goal is to identify substituents that maximize the intramolecular charge transfer, thereby increasing the β value. This approach allows for the efficient identification of the most promising candidates for synthesis and experimental validation, saving significant time and resources. mdpi.com

Design, Synthesis, and Comparative Studies of 3 Amino 5 Phenylbenzoic Acid Derivatives and Analogs

Rational Design of Structural Modifications

The rational design of structural modifications to the 3-amino-5-phenylbenzoic acid core is a key strategy in the development of new compounds with tailored properties. This process involves the systematic alteration of the molecule's structure to investigate and optimize its interactions with biological targets or its material characteristics. Key to this approach is the variation of substitution patterns on its aromatic rings and the introduction of diverse functional groups.

Variation of Substitution Patterns on the Phenyl and Benzoic Acid Rings

A primary approach in the rational design of this compound derivatives involves altering the substitution patterns on both the phenyl and the benzoic acid rings. The placement of substituents can significantly influence the molecule's conformation, electronic distribution, and steric profile. For instance, introducing substituents at the ortho-, meta-, or para-positions of the appended phenyl ring can dramatically alter the dihedral angle between the two aromatic rings, thereby affecting how the molecule fits into a binding pocket of a biological target. Similarly, substitution on the benzoic acid ring, other than the existing amino and phenyl groups, can fine-tune the electronic properties and reactivity of the carboxylic acid and amino functionalities.

Introduction of Different Functional Groups (e.g., Halogens, Hydroxyl, Alkyl, Amide, Trifluoromethyl)

The introduction of various functional groups is a fundamental strategy to modulate the properties of the this compound scaffold. Each functional group is chosen for its specific electronic and steric effects, as well as its potential to engage in particular intermolecular interactions.

Halogens: The incorporation of halogen atoms such as fluorine, chlorine, and bromine can enhance membrane permeability and metabolic stability. The trifluoromethyl group (-CF3), a common bioisostere for a methyl group, is strongly electron-withdrawing and can significantly alter the acidity of the carboxylic acid and the basicity of the amino group. nih.gov

Hydroxyl and Alkyl Groups: Hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming key interactions with biological macromolecules. Alkyl groups, varying in size and branching, can be used to probe steric requirements and enhance lipophilicity.

Amide Groups: The amino and carboxylic acid functionalities of the parent molecule can be converted to a variety of amides. This modification can introduce new points of interaction and alter the solubility and bioavailability of the resulting compounds. The formation of amides can be achieved through direct condensation of the carboxylic acid with an amine, often facilitated by coupling agents. nih.govyoutube.com

Synthetic Approaches to Specific Derivatives

The synthesis of specific derivatives of this compound often begins with a suitable precursor, such as 3-amino-5-bromobenzoic acid, which allows for the introduction of the phenyl group via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. rsc.orgsemanticscholar.org This versatile intermediate provides a platform for a wide range of subsequent chemical transformations.

Amino- and Hydroxyl-Substituted Benzoic Acid Analogs

The synthesis of amino- and hydroxyl-substituted analogs of this compound can be achieved through various synthetic routes. For instance, a hydroxyl group can be introduced on the phenyl ring of the starting boronic acid prior to the Suzuki coupling reaction. A patent describes a method for preparing 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, which involves the Suzuki coupling of a protected 2-benzyloxy-1-bromo-3-nitrobenzene with 3-carboxyphenylboronic acid, followed by a one-pot hydrogenation and debenzylation to yield the final product. smolecule.com This strategy can be adapted to produce a variety of hydroxylated and aminated derivatives by using appropriately substituted starting materials.

Halogenated and Methylated Phenylbenzoic Acid Derivatives